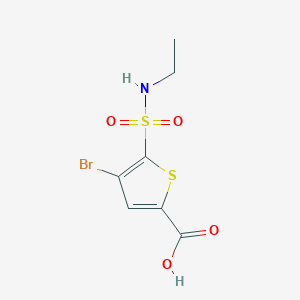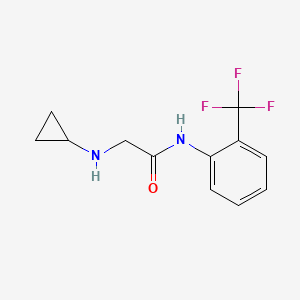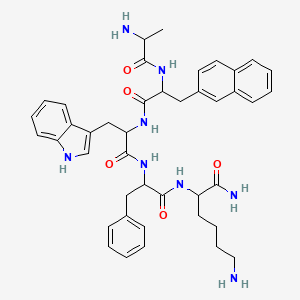
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester (commonly referred to as ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate ) belongs to the class of 1,2,4-triazole-containing heterocyclic compounds. These compounds exhibit diverse pharmacological significance and are found in various pharmaceuticals and biologically important molecules used in drug discovery studies against cancer cells, microbes, and other diseases .
Métodos De Preparación
Synthetic Routes: Several synthetic methods exist for the preparation of 1H-1,2,4-triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester. One common approach involves the condensation of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone precursor. For instance, the reaction between 3-amino-1,2,4-triazole and an aldehyde can yield the desired ester product. The exact conditions and reagents may vary, but this general strategy provides access to the target compound .
Industrial Production: While specific industrial production methods are proprietary, the synthesis typically involves scalable processes that optimize yield, purity, and cost-effectiveness. These methods may employ catalysts, solvents, and purification steps to ensure efficient large-scale production.
Análisis De Reacciones Químicas
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester can participate in various chemical reactions:
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the triazole ring or the ester functionality may occur.
Cyclization: Intramolecular cyclization reactions can lead to diverse products.
Common reagents include reducing agents, nucleophiles, and acid/base catalysts. The major products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing novel drugs due to its diverse pharmacological activities.
Agrochemistry: Potential use in crop protection.
Materials Sciences: Incorporation into materials with specific properties.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with biological receptors, such as hydrogen bonding and dipole interactions. Further research is needed to elucidate specific molecular targets and pathways.
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester stands out due to its unique structure and properties. Similar compounds include other 1,2,4-triazoles like Fluconazole, Flupoxam, and Anastrozole, which also exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C11H10FN3O2 |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15) |
Clave InChI |
BBXUHVUXSVFYNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)



![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)


